molecular formula C12H13N3O B13989480 2-(4-Ethoxyphenyl)pyrimidin-4-amine

2-(4-Ethoxyphenyl)pyrimidin-4-amine

Cat. No.: B13989480
M. Wt: 215.25 g/mol
InChI Key: QXLWYRBDCCEOQH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-ethoxyphenyl group at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)pyrimidin-4-amine typically involves the reaction of 4-ethoxyaniline with a suitable pyrimidine precursor. One common method includes the cyclization of 4-ethoxyaniline with formamidine acetate under reflux conditions to form the desired pyrimidine ring . The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxyphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated reagents to introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Bromine in chloroform at reflux temperature.

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)pyrimidin-4-amine involves the inhibition of specific kinases, such as epidermal growth factor receptor kinase and aurora kinase A . By binding to the active sites of these enzymes, the compound prevents their phosphorylation activity, thereby disrupting signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 2-(4-Ethoxyphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple kinases simultaneously makes it a valuable scaffold for the development of multi-targeted therapeutic agents.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-(4-ethoxyphenyl)pyrimidin-4-amine

InChI

InChI=1S/C12H13N3O/c1-2-16-10-5-3-9(4-6-10)12-14-8-7-11(13)15-12/h3-8H,2H2,1H3,(H2,13,14,15)

InChI Key

QXLWYRBDCCEOQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC=CC(=N2)N

Origin of Product

United States

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